Retention Time Differentiation from Isomeric Disaccharide II-A in Reversed-Phase Ion-Pair Chromatography
In reversed-phase ion-pair chromatography, Heparin Disaccharide III-A (ΔUA,2S-GlcNAc) exhibits a distinct retention time that separates it from its isobaric isomer, Disaccharide II-A (ΔUA-GlcNAc6S). This separation is critical for accurate quantification in complex mixtures, as these two isomers share the same mass but differ in the position of the sulfate group [1].
| Evidence Dimension | Chromatographic Retention Time |
|---|---|
| Target Compound Data | Retention time of ~8.3 min for ΔUA,2S-GlcNAc (III-A) in a specific UPLC method. |
| Comparator Or Baseline | Retention time of ~9.2 min for ΔUA-GlcNAc6S (II-A) in the same UPLC method. |
| Quantified Difference | A difference of approximately 0.9 minutes, which is sufficient for baseline resolution. |
| Conditions | Ultra-performance liquid chromatography (UPLC) in reverse-phase ion-pairing mode with electrospray ionization mass spectrometry (ESI-MS) detection. |
Why This Matters
This quantitative retention time difference ensures that researchers can confidently distinguish and quantify III-A from its isomeric counterpart II-A, preventing misidentification of heparin sulfation patterns and ensuring the accuracy of compositional analysis.
- [1] Wei, W., et al. (2011). A Comprehensive Compositional Analysis of Heparin and Heparan Sulfate. Analytical Chemistry, 83(9), 3509–3515. View Source
